2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide 2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 67104-99-8
VCID: VC13566879
InChI: InChI=1S/C3H8N2O4S2/c1-10(6,7)5-3-2-4-11(5,8)9/h4H,2-3H2,1H3
SMILES: CS(=O)(=O)N1CCNS1(=O)=O
Molecular Formula: C3H8N2O4S2
Molecular Weight: 200.2 g/mol

2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide

CAS No.: 67104-99-8

Cat. No.: VC13566879

Molecular Formula: C3H8N2O4S2

Molecular Weight: 200.2 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide - 67104-99-8

Specification

CAS No. 67104-99-8
Molecular Formula C3H8N2O4S2
Molecular Weight 200.2 g/mol
IUPAC Name 2-methylsulfonyl-1,2,5-thiadiazolidine 1,1-dioxide
Standard InChI InChI=1S/C3H8N2O4S2/c1-10(6,7)5-3-2-4-11(5,8)9/h4H,2-3H2,1H3
Standard InChI Key YCDNCHCPYAPGAP-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCNS1(=O)=O
Canonical SMILES CS(=O)(=O)N1CCNS1(=O)=O

Introduction

Chemical Structure and Electronic Properties

Molecular Architecture

The core structure of 2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide consists of a thiadiazolidine ring oxidized at the sulfur atom, forming a sulfonyl group (SO2\text{SO}_2) and a methylsulfonyl substituent (CH3SO2\text{CH}_3\text{SO}_2-). The planar five-membered ring exhibits partial aromaticity due to delocalized π-electrons across the nitrogen and sulfur atoms . Key bond lengths derived from crystallographic studies of analogous compounds include:

Bond TypeAverage Length (Å)Source Compound
S=O1.429–1.4481,10-tdapO₂
S-N1.646–1.703PPN⁺[1,10-tdapO₂]⁻
C=N1.273–1.343[CuIICl(1,10-tdapO₂)]

These parameters highlight the electron-withdrawing nature of the sulfonyl group, which stabilizes radical anions and enhances electrochemical reactivity .

Spectroscopic Characterization

Synthesis and Mechanistic Pathways

Synthetic Routes

The compound is typically synthesized via sulfonylation of thiadiazolidine precursors. A common method involves reacting 1,2,5-thiadiazolidine with methylsulfonyl chloride (CH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}) in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic attack at the sulfur atom, followed by oxidation to form the dioxide moiety:

Thiadiazolidine+CH3SO2ClBase2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide+HCl\text{Thiadiazolidine} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide} + \text{HCl}

Purification and Characterization

Purification is achieved via recrystallization from polar aprotic solvents (e.g., dimethylformamide). Purity is confirmed by high-resolution mass spectrometry (HRMS) and elemental analysis, with typical yields ranging from 60–75% .

Physicochemical Properties

PropertyValue/RangeMethod
Melting Point180–185°CDifferential Scanning Calorimetry
SolubilitySoluble in DMSO, DMF; sparingly soluble in waterEmpirical testing
StabilityStable under inert atmosphere; hydrolyzes in acidic/alkaline conditionsAccelerated stability studies

The compound’s low solubility in water (0.1mg/mL\leq 0.1 \, \text{mg/mL}) necessitates the use of organic solvents for most applications.

Electrochemical Behavior and Radical Anion Formation

Electrochemical reduction of 2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide generates a persistent radical anion, as evidenced by cyclic voltammetry (CV) studies. Key redox parameters include:

ParameterValueConditions
E1/2E_{1/2} (vs. SCE)-1.25 V0.1 M TBAPF₆ in DMF
ΔEp_p80 mV100 mV/s scan rate

The radical anion exhibits delocalized spin density across the aromatic system, enhancing stability and enabling applications in molecular magnetism .

HazardPrecautionary Measures
Skin irritationUse nitrile gloves, lab coat
Respiratory toxicityEmploy fume hood
Environmental impactAvoid aqueous disposal

Material Safety Data Sheets (MSDS) recommend storage at 2–8°C under nitrogen .

Future Research Directions

  • Biological Screening: Evaluate antimicrobial, antiviral, and anticancer activity.

  • Coordination Chemistry: Synthesize and characterize metal complexes for magnetic studies.

  • Computational Modeling: Density functional theory (DFT) studies to predict reactivity and electronic structure.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator